molecular formula C10H19NO2 B13259963 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol

Cat. No.: B13259963
M. Wt: 185.26 g/mol
InChI Key: OIUBYVDAXPFJEB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-8-oxaspiro[45]decan-1-ol is a spirocyclic compound characterized by a unique structure that includes an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis likely follows similar routes as laboratory methods, scaled up for industrial applications. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the synthesis of materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. For instance, derivatives of similar spirocyclic compounds have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), blocking the activation of necroptosis pathways . This inhibition can have therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol stands out due to its unique aminomethyl group, which imparts distinct reactivity and potential for functionalization compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(aminomethyl)-8-oxaspiro[4.5]decan-4-ol

InChI

InChI=1S/C10H19NO2/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10/h8-9,12H,1-7,11H2

InChI Key

OIUBYVDAXPFJEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOCC2)C(C1CN)O

Origin of Product

United States

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